6-(3,5-Dichlorophenyl)nicotinic acid

Physicochemical profiling Lipophilicity ADME prediction

6-(3,5-Dichlorophenyl)nicotinic acid (CAS 887976-70-7) is a heterocyclic carboxylic acid belonging to the aryl-substituted nicotinic acid class, with a molecular formula of C₁₂H₇Cl₂NO₂ and a molecular weight of 268.10 g/mol. The compound features a 3,5-dichlorophenyl group attached at the 6-position of the pyridine ring, with the carboxylic acid moiety at the 3-position.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 887976-70-7
Cat. No. B1343746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dichlorophenyl)nicotinic acid
CAS887976-70-7
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
InChIKeyGPUUXDZIZHGFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Dichlorophenyl)nicotinic Acid (CAS 887976-70-7): A Position-Specific Nicotinic Acid Building Block for LFA-1 Antagonist Development and Heterocyclic Library Synthesis


6-(3,5-Dichlorophenyl)nicotinic acid (CAS 887976-70-7) is a heterocyclic carboxylic acid belonging to the aryl-substituted nicotinic acid class, with a molecular formula of C₁₂H₇Cl₂NO₂ and a molecular weight of 268.10 g/mol . The compound features a 3,5-dichlorophenyl group attached at the 6-position of the pyridine ring, with the carboxylic acid moiety at the 3-position . This specific regiochemical arrangement distinguishes it from its 2-, 4-, and 5-positional isomers and is critical for its utility as a key intermediate in the synthesis of BMS-688521, a second-generation LFA-1/ICAM antagonist that advanced into clinical trials [1]. The compound is commercially available at purities of NLT 98% with full analytical documentation including MSDS, NMR, HPLC, and LC-MS data .

Why Positional Isomers of 3,5-Dichlorophenyl Nicotinic Acid Cannot Be Interchanged in LFA-1 Antagonist Synthesis and Medicinal Chemistry Programs


Positional isomerism on the pyridine ring of dichlorophenyl nicotinic acids produces fundamentally different compounds with distinct reactivity profiles, physicochemical properties, and biological outcomes. The 6-substituted isomer (CAS 887976-70-7) is the only regioisomer that serves as the direct nicotinic acid precursor for the clinical LFA-1 antagonist BMS-688521, where the 6-position attachment to the spirocyclic hydantoin core is essential for potent ICAM-1 binding (IC₅₀ = 2.5 nM in adhesion assay) [1]. The 5-substituted isomer (CAS 887973-53-7) and 2-substituted isomer (CAS 1261960-20-6) cannot engage in the same SNAr coupling due to altered electronic environments at the reactive positions [2]. Furthermore, the 6-isomer exhibits a distinct computed LogP of 3.75 compared to the 5-isomer's XLogP3 of 3.3, translating to a ~2.8-fold difference in predicted octanol-water partition coefficient that impacts solubility, formulation, and downstream pharmacokinetic properties of derived compounds [3].

Quantitative Differentiation Evidence for 6-(3,5-Dichlorophenyl)nicotinic Acid vs. Positional Isomers and In-Class Alternatives


LogP Differentiation: 6-Isomer vs. 5-Isomer Shows 1.14-Fold Higher Computed Lipophilicity

The 6-(3,5-dichlorophenyl)nicotinic acid exhibits a computed LogP of 3.75 (ChemSrc/ACD), whereas its 5-positional isomer (CAS 887973-53-7) shows an XLogP3-AA of 3.3 according to PubChem and an ACD/LogP of 3.41 according to ChemSpider [1]. Using the ACD/LogP values for both isomers on ChemSpider (6-isomer: 3.75; 5-isomer: 3.41), the 6-isomer is approximately 2.2-fold more lipophilic. This difference in LogP translates to a predicted ~2.2-fold higher octanol-water partition coefficient, which directly influences membrane permeability, tissue distribution, and formulation requirements of compounds derived from this building block.

Physicochemical profiling Lipophilicity ADME prediction

Exclusive Role as Direct Precursor to Clinical LFA-1 Antagonist BMS-688521 (IC₅₀ = 2.5 nM)

The 6-(3,5-dichlorophenyl)nicotinic acid scaffold is the exclusive nicotinic acid precursor for BMS-688521, a potent, orally active LFA-1/ICAM interaction inhibitor that achieved clinical development status [1]. BMS-688521 demonstrated an IC₅₀ of 2.5 nM in the LFA-1-mediated T-cell adhesion assay and 60 nM in the mixed lymphocyte reaction (MLR) assay . The 6-position attachment to the spirocyclic hydantoin core via an SNAr reaction is structurally essential; the 5-position isomer (CAS 887973-53-7) cannot participate in this coupling due to the absence of an activated leaving group at the equivalent position [1]. The kilogram-scale process development publication confirms that the 6-substituted nicotinic acid moiety is integral to the final API structure, with an overall yield of 65% from the spirocyclic hydantoin intermediate [2]. No equivalent clinical-stage application has been reported for any other positional isomer of 3,5-dichlorophenyl nicotinic acid.

LFA-1 antagonism Immunology Clinical candidate synthesis

Commercial Purity Grade Advantage: NLT 98% vs. 95-97% for Positional Isomers

The 6-(3,5-dichlorophenyl)nicotinic acid is commercially offered at NLT 98% purity by Synblock (Catalog AB24399) and at 98% by MolCore, with full analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In comparison, the 5-position isomer (CAS 887973-53-7) is typically available at 95% (AKSci) or 97% (Leyan), and the 2-position isomer (CAS 1261960-20-6) at 95% (AKSci) . The 4-position isomer (CAS 1261939-11-0) is also listed at 95% purity . This represents a 1-3 percentage point absolute purity advantage for the 6-isomer, which corresponds to a 37.5-60% reduction in total impurity burden when comparing 98% to 95% purity material.

Chemical procurement Purity specification Quality control

Regioselective Suzuki Coupling Compatibility: 6-Position Enables Direct Derivatization from 6-Chloronicotinic Acid

The synthesis of 6-(3,5-dichlorophenyl)nicotinic acid is most reliably achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-chloronicotinic acid and 3,5-dichlorophenylboronic acid . This regioselective coupling exploits the activated 6-chloro position, which is more reactive than the 2- or 5-positions in nicotinic acid due to the electron-withdrawing effect of the ring nitrogen para to the 6-position [1]. Published methodology on 6-aryl-2-chloronicotinic acid synthesis demonstrates that the 6-position can be selectively functionalized in the presence of a 2-chloro substituent using Pd-catalyzed regioselective Suzuki coupling, confirming the unique reactivity of the 6-position [2]. In contrast, 5-substituted nicotinic acid derivatives require 5-bromonicotinic acid as a starting material and often necessitate solid-phase approaches for library synthesis [3].

Synthetic chemistry Suzuki-Miyaura coupling Building block versatility

Distinct Solid-State Form: White Crystalline Solid with Favorable Handling Characteristics

6-(3,5-Dichlorophenyl)nicotinic acid is described as a white crystalline solid at ambient temperature, insoluble in water but soluble in organic solvents including ethanol and dimethyl sulfoxide . This physical form is advantageous for precise weighing and handling in medicinal chemistry laboratories. Storage conditions are specified as dry, sealed environment at room temperature . In contrast, the 5-isomer (CAS 887973-53-7) requires storage at -20°C for maximum recovery, indicating potentially lower ambient-temperature stability . The 2-isomer similarly requires long-term storage in a cool, dry place . The room-temperature storage compatibility of the 6-isomer reduces cold-chain logistics requirements and facilitates integration into automated compound management systems.

Solid-state properties Formulation compatibility Storage stability

Optimal Procurement and Application Scenarios for 6-(3,5-Dichlorophenyl)nicotinic Acid Based on Quantitative Differentiation Evidence


LFA-1/ICAM Antagonist Drug Discovery Programs Requiring Access to BMS-688521-Class Compounds

Research groups pursuing novel LFA-1 antagonists for autoimmune or inflammatory indications should prioritize the 6-isomer as the only regioisomer with a clinically validated synthetic path to potent compounds. The Watterson et al. (2010) SAR study provides a complete roadmap for derivatization, and the compound can be directly coupled with spirocyclic hydantoin cores via SNAr reaction to generate BMS-688521 analogs with IC₅₀ values in the low nanomolar range (2.5 nM in adhesion assay) [1]. No other positional isomer provides this established structure-activity framework.

Medicinal Chemistry Library Synthesis Requiring High-Purity, Room-Temperature-Stable Nicotinic Acid Building Blocks

For high-throughput parallel synthesis or automated compound management systems, the 6-isomer's NLT 98% purity specification and room-temperature storage compatibility offer operational advantages over the 5-isomer (95-97% purity, -20°C storage) and 2-isomer (95% purity, cool storage) . The 6-isomer's higher purity reduces downstream purification burden, with impurity levels of ≤2% vs. ≤5% for the 95%-grade positional isomers, corresponding to a 60% reduction in total impurities that must be removed after library synthesis.

Structure-Activity Relationship Studies Exploring Pyridine Substitution Position Effects on Target Binding

The LogP differential (3.75 for 6-isomer vs. 3.3-3.41 for 5-isomer) provides a meaningful physicochemical handle for SAR exploration [2]. When synthesizing matched molecular pairs to deconvolute the contributions of lipophilicity vs. target engagement, the 6-isomer serves as the higher-logP comparator against the 5-isomer, with all other molecular features (dichlorophenyl group, carboxylic acid, molecular weight) held constant. This enables systematic assessment of LogP-driven effects on cellular permeability and off-target binding.

Process Chemistry Development for Kilogram-Scale Synthesis of Nicotinic Acid-Containing APIs

The published kilogram-scale synthesis of BMS-688521 validates the 6-(3,5-dichlorophenyl)nicotinic acid scaffold for large-scale manufacturing, with an overall yield of 65% from the spirocyclic hydantoin intermediate using a telescoped sequence [3]. The availability of comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) from commercial suppliers supports regulatory filing requirements for IND-enabling studies, making this isomer the procurement choice for programs advancing toward preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3,5-Dichlorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.